

Spectroscopic analysis of 6-Morpholinonicotinohydrazide

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Compound of Interest

Compound Name: 6-Morpholinonicotinohydrazide

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An In-Depth Technical Guide to the Spectroscopic Analysis of **6-Morpholinonicotinohydrazide**

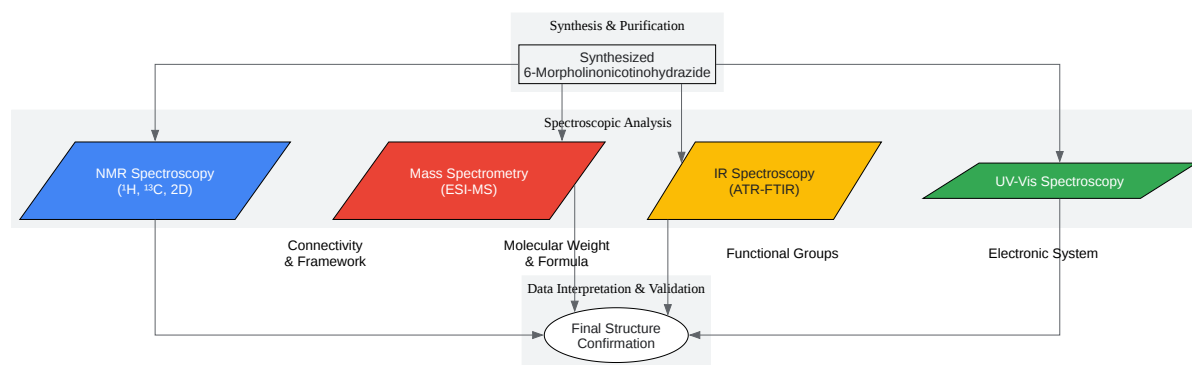
Introduction: Defining the Molecule

6-Morpholinonicotinohydrazide is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring and a hydrazide functional group. Its molecular formula is $C_{10}H_{14}N_4O_2$ with a molecular weight of 222.24 g/mol .^[1] The confluence of these three moieties—a known pharmacophore (morpholine), a bioisostere for a benzene ring (pyridine), and a versatile linker (hydrazide)—makes this molecule a compound of interest for researchers in medicinal chemistry and drug development.^{[2][3][4]} An unambiguous confirmation of its chemical structure is the foundational step in any research endeavor, a task for which a multi-pronged spectroscopic approach is not just recommended, but essential.

This guide provides an in-depth, experience-driven walkthrough of the core spectroscopic techniques required to fully characterize **6-Morpholinonicotinohydrazide**. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and interpret spectral data in an integrated, self-validating framework.

The Analytical Cornerstone: A Multi-Technique Imperative

Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method are resolved by the strengths of another. For instance, while Infrared (IR) spectroscopy confirms the presence of functional groups like carbonyls and amines, it provides no information on their placement within the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy excels at mapping the carbon-hydrogen framework and establishing connectivity, while Mass Spectrometry (MS) provides the definitive molecular weight and reveals structural information through fragmentation patterns. Finally, UV-Visible (UV-Vis) spectroscopy characterizes the molecule's electronic properties. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.



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Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For **6-Morpholinonicotinohydrazide**, a combination of ^1H , ^{13}C , and 2D NMR experiments will allow us to map the complete proton and carbon skeleton and confirm the connectivity between the pyridine, morpholine, and hydrazide moieties.

Causality in Solvent Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is an ideal choice for this compound. Its high polarity readily dissolves the molecule, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the N-H protons of the hydrazide group, often allowing them to be observed as distinct, and sometimes coupling, signals.^{[5][6]} In contrast, solvents like D_2O would lead to rapid H-D exchange, causing the N-H signals to disappear.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a map of all unique proton environments. We anticipate signals corresponding to three distinct regions of the molecule: the aromatic pyridine ring, the aliphatic morpholine ring, and the exchangeable hydrazide protons.

- **Aromatic Region (δ 7.0 - 8.5 ppm):** The three protons on the pyridine ring will appear in this downfield region due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will be consistent with a 2,3,5-trisubstituted pyridine system.^{[7][8]}
- **Aliphatic Region (δ 3.5 - 3.8 ppm):** The morpholine ring contains eight protons. Due to the ring's symmetry and rapid chair-chair interconversion at room temperature, we expect two distinct signals, each integrating to four protons. These will appear as triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the oxygen ($-\text{O}-\text{CH}_2-$) and the nitrogen ($-\text{N}-\text{CH}_2-$). The protons next to the oxygen are typically slightly more deshielded.^[9]

- **Hydrazide Protons (Variable):** The two N-H protons of the hydrazide group (-CONHNH₂) and the amide proton (-CONH-NH₂) are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, they are often observed as broad singlets that can be confirmed by adding a drop of D₂O to the NMR tube, which causes them to exchange and disappear from the spectrum.^{[5][10]}

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

- **Carbonyl Carbon (δ ~165 ppm):** The C=O carbon of the hydrazide group is highly deshielded and will appear as a distinct signal in the low-field region.^[11]
- **Aromatic Carbons (δ 110 - 160 ppm):** We expect to see six signals for the pyridine ring carbons, although some may overlap. The carbon bearing the morpholine group will be significantly shifted downfield.
- **Aliphatic Carbons (δ 45 - 70 ppm):** The two unique methylene carbons of the morpholine ring will appear in the upfield region. The carbon adjacent to the oxygen (-O-CH₂) will be further downfield (~66 ppm) than the carbon adjacent to the nitrogen (-N-CH₂) (~45 ppm).^[9]

Experimental Protocol (NMR)

- **Sample Preparation:** Accurately weigh ~10 mg of **6-Morpholinonicotinohydrazide** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- **Instrument Setup:** Acquire spectra on a 400 MHz (or higher) spectrometer.
- **¹H NMR Acquisition:** Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and CH₂ are present here).
- **2D NMR (Optional but Recommended):** Acquire COSY (to establish H-H correlations) and HSQC/HMBC (to establish direct and long-range C-H correlations) to definitively assign all signals and confirm connectivity.

Analysis	Predicted Chemical Shift (δ ppm)	Assignment
^1H NMR	8.0 - 8.5	Aromatic protons (Py-H)
7.0 - 7.8	Aromatic protons (Py-H)	
9.0 - 10.0 (broad s)	Amide proton (-CONH-)	
4.0 - 5.0 (broad s)	Amine protons (-NH ₂)	
3.6 - 3.8 (m, 4H)	Morpholine protons (-O-CH ₂ -)	
3.5 - 3.7 (m, 4H)	Morpholine protons (-N-CH ₂ -)	
^{13}C NMR	~165	Carbonyl carbon (C=O)
110 - 160	Aromatic carbons (Py-C)	
~66	Morpholine carbons (-O-CH ₂ -)	
~45	Morpholine carbons (-N-CH ₂ -)	
Note: Predicted shifts are based on analogous structures and may vary. [5] [9] [12]		

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of **6-Morpholinonicotinohydrazide** will be dominated by characteristic vibrations from the hydrazide and morpholine moieties.

Key Vibrational Modes

- N-H Stretching (3200-3400 cm^{-1}): The hydrazide group will show two distinct, sharp peaks in this region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A broader absorption for the secondary amide N-H may also be visible.[\[6\]](#)

- C-H Stretching ($2850\text{--}3100\text{ cm}^{-1}$): This region will contain signals for the sp^2 C-H stretches of the pyridine ring (above 3000 cm^{-1}) and the sp^3 C-H stretches of the morpholine ring's methylene groups (below 3000 cm^{-1}).[\[9\]](#)[\[13\]](#)
- C=O Stretching ($1640\text{--}1680\text{ cm}^{-1}$): A strong, sharp absorption band in this region is the hallmark of the amide carbonyl ("Amide I band") and is one of the most reliable peaks in the spectrum.[\[6\]](#)
- N-H Bending ($1580\text{--}1650\text{ cm}^{-1}$): The scissoring vibration of the -NH_2 group will appear in this region, sometimes overlapping with the aromatic C=C stretches.
- C=C and C=N Stretching ($1400\text{--}1600\text{ cm}^{-1}$): Multiple sharp bands corresponding to the pyridine ring skeletal vibrations will be present here.[\[14\]](#)
- C-O-C Stretching ($\sim 1115\text{ cm}^{-1}$): A strong, characteristic band for the asymmetric C-O-C stretch of the ether linkage in the morpholine ring is expected.[\[9\]](#)[\[15\]](#)

Experimental Protocol (ATR-FTIR)

- Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and perform a background scan.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result.

Expected Frequency (cm^{-1})	Vibration Type	Functional Group
3200 - 3400	N-H Stretch	Hydrazide (-NH , -NH_2)
2850 - 3000	C-H Stretch	Morpholine ($\text{-CH}_2\text{-}$)
1640 - 1680	C=O Stretch (Amide I)	Hydrazide (-CONH-)
1580 - 1650	N-H Bend	Hydrazide (-NH_2)
1400 - 1600	C=C, C=N Stretch	Pyridine Ring
~ 1115	C-O-C Asymmetric Stretch	Morpholine Ether

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which acts as a molecular fingerprint and corroborates the proposed structure.

Causality in Ionization Method

Electrospray ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically yields an abundant protonated molecular ion, $[M+H]^+$, with minimal in-source fragmentation. This allows for the unambiguous determination of the molecular weight. [\[16\]](#)

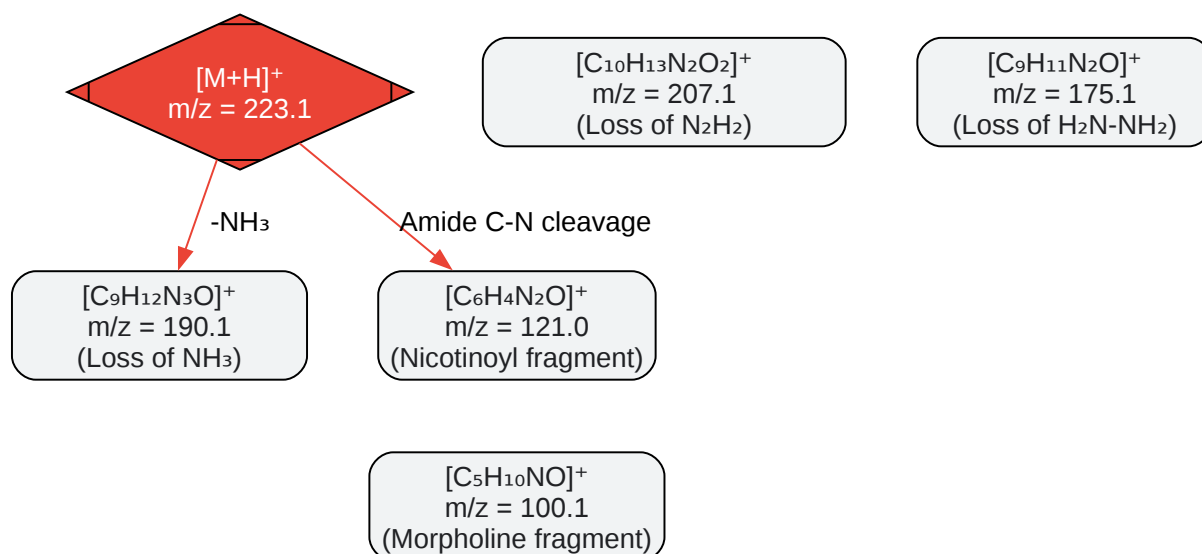
Expected Mass Spectrum

Using high-resolution mass spectrometry (HRMS), we can determine the mass with high accuracy.

- Molecular Formula: $C_{10}H_{14}N_4O_2$
- Exact Mass (Neutral): 222.1117
- Expected $[M+H]^+$ Ion (Monoisotopic): 223.1195

Proposed Fragmentation Pathway

Tandem MS (MS/MS) experiments, where the $[M+H]^+$ ion is isolated and fragmented, can provide structural confirmation. The hydrazide linkage is often the most labile part of the molecule. A logical fragmentation pathway would involve cleavage of the N-N bond or the amide C-N bond.



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Caption: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocol (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
- **Chromatography:** Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.
- **MS Acquisition:** Acquire data in positive ion ESI mode. Perform a full scan to identify the $[M+H]^+$ ion.
- **MS/MS Acquisition:** Perform a product ion scan on the m/z 223.1 peak to generate the fragmentation spectrum.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in **6-Morpholinonicotinohydrazide** is the substituted pyridine ring system.

Expected Absorptions

Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. We would expect to see:

- $\pi \rightarrow \pi$ Transitions:* Intense absorption bands, typically below 300 nm, arising from electronic transitions within the aromatic π -system.[\[17\]](#)[\[18\]](#)
- $n \rightarrow \pi$ Transitions:* A weaker, longer-wavelength absorption band corresponding to the transition of a non-bonding electron (from nitrogen or oxygen) to an anti-bonding π^* orbital.

The exact position (λ_{\max}) and intensity of these bands are sensitive to the solvent polarity.[\[19\]](#)

Experimental Protocol (UV-Vis)

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
- Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).
- Data Acquisition: Record the spectrum from approximately 200 to 400 nm against a solvent blank.

Transition Type	Expected λ_{\max} (nm)	Relative Intensity
$\pi \rightarrow \pi$	220 - 280	High
$n \rightarrow \pi$	> 280	Low

Conclusion

The comprehensive spectroscopic analysis of **6-Morpholinonicotinohydrazide** requires an integrated application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique

and complementary piece of the structural puzzle. By following the protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous characterization of the molecule. The predicted data in the tables serve as a robust benchmark for verifying experimental results, ensuring the scientific integrity required for subsequent studies in drug development and chemical biology.

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